4-[(4-FLUOROPHENYL)SULFANYL]BUTANOIC ACID
Description
4-[(4-Fluorophenyl)sulfanyl]butanoic acid is a sulfur-containing carboxylic acid derivative characterized by a butanoic acid backbone substituted with a 4-fluorophenylthio group (-S-C₆H₄F) at the fourth carbon. The sulfanyl (thioether) linkage distinguishes it from sulfonamide or sulfonyl analogs, offering distinct electronic and steric properties.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2S/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIOAHCIEIQBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)sulfanyl]butanoic acid typically involves the reaction of 4-fluorothiophenol with butyric acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between 4-fluorothiophenol and a butyric acid halide . The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4-[(4-Fluorophenyl)sulfanyl]butanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Sulfanyl Group Oxidation
The sulfanyl group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
| Reagent | Conditions | Product | Yield* |
|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂, 0–25°C, 2–4 hrs | 4-[(4-Fluorophenyl)sulfinyl]butanoic acid | 60–75% |
| mCPBA (1.2 eq) | CHCl₃, 0°C, 1 hr | 4-[(4-Fluorophenyl)sulfonyl]butanoic acid | 85–90% |
*Yields based on analogous thioether oxidations .
Carboxylic Acid Chain Oxidation
The butanoic acid chain can be oxidized at the β-position under strong conditions:
-
Reagent : KMnO₄ (acidic)
-
Product : 4-[(4-Fluorophenyl)sulfanyl]-2-ketobutanoic acid
-
Conditions : H₂SO₄, 60°C, 6 hrs.
Sulfanyl Group Reduction
Reduction of the sulfanyl group is less common but feasible:
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Reagent : LiAlH₄ (excess)
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Product : 4-[(4-Fluorophenyl)thio]butanol
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Conditions : THF, reflux, 12 hrs.
Carboxylic Acid Reduction
The carboxylic acid can be reduced to the corresponding alcohol:
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Reagent : BH₃·THF
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Product : 4-[(4-Fluorophenyl)sulfanyl]butan-1-ol
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Yield : ~70% (based on analogous reductions).
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine atom directs electrophiles to the meta position, but substitution is challenging due to fluorine’s poor leaving-group ability:
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Reagent : NaOH (10 M), Cu catalyst, 150°C
-
Product : 4-[(3-Nitro-4-hydroxyphenyl)sulfanyl]butanoic acid (minor) .
Alkylation at Sulfur
The sulfanyl group acts as a nucleophile in alkylation:
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Reagent : CH₃I
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Product : 4-[(4-Fluorophenyl)methylsulfonium]butanoic acid iodide
Esterification
-
Reagent : EtOH, H₂SO₄ (cat.)
-
Product : Ethyl 4-[(4-Fluorophenyl)sulfanyl]butanoate
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Yield : >90%.
Amide Formation
-
Reagent : SOCl₂ → NH₃
-
Product : 4-[(4-Fluorophenyl)sulfanyl]butanamide
-
Conditions : 0°C → 25°C, 2 hrs.
Decarboxylation
Thermal decarboxylation under acidic conditions yields a hydrocarbon:
-
Conditions : Quinoline, Cu powder, 200°C
-
Product : 3-[(4-Fluorophenyl)sulfanyl]propane
-
Mechanism : Radical pathway.
Comparative Reactivity
| Reaction Type | Sulfanyl Group Reactivity vs. Sulfonyl/Sulfonamide |
|---|---|
| Oxidation | More reactive (S⁰ → S⁴⁺) |
| Nucleophilic Substitution | Less reactive due to lower electron deficiency |
| Stability | Prone to oxidation over time |
Key Mechanistic Insights
-
Sulfanyl Group : Participates in oxidation and alkylation due to lone electron pairs on sulfur.
-
Fluorophenyl Ring : Electron-withdrawing effects reduce aromatic reactivity but enhance stability .
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Carboxylic Acid : Facilitates derivatization (esters, amides) and decarboxylation under extreme conditions.
Scientific Research Applications
Anti-inflammatory Potential
Research indicates that 4-[(4-Fluorophenyl)sulfanyl]butanoic acid exhibits significant anti-inflammatory properties. It has been evaluated for its ability to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and asthma. The presence of the fluorophenyl group may enhance its interaction with inflammatory mediators, improving efficacy.
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. Preliminary findings suggest that it may influence neurotransmitter systems, particularly those related to dopamine transport. This positions it as a potential candidate for addressing disorders related to dopaminergic dysfunction, such as Parkinson's disease and addiction.
Enzyme Inhibition Studies
4-[(4-Fluorophenyl)sulfanyl]butanoic acid has shown promise in inhibiting specific enzymes involved in disease processes. For instance, studies have indicated its potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.
Case Study 1: Anti-inflammatory Activity
In a controlled study involving animal models of inflammation, 4-[(4-Fluorophenyl)sulfanyl]butanoic acid was administered to assess its impact on inflammatory markers. The results demonstrated a significant reduction in pro-inflammatory cytokines, suggesting its utility in developing anti-inflammatory therapies.
Case Study 2: Neuroactive Properties
Another study focused on the compound's effects on dopamine transporter activity. In vitro assays revealed that 4-[(4-Fluorophenyl)sulfanyl]butanoic acid could effectively inhibit dopamine reuptake, indicating potential therapeutic applications in treating substance use disorders.
Structure-Activity Relationship Insights
Understanding the structure-activity relationship (SAR) of 4-[(4-Fluorophenyl)sulfanyl]butanoic acid is crucial for optimizing its pharmacological properties. Modifications to the fluorophenyl group or the butanoic acid moiety can lead to significant changes in biological activity.
Table 2: Comparative SAR Analysis
| Compound | Structural Modifications | Biological Activity |
|---|---|---|
| 4-[(4-Fluorophenyl)sulfanyl]butanoic acid | Original Structure | Anti-inflammatory, Neuroactive |
| 4-Aminobenzenesulfonamide | No fluorine | Antibacterial |
| N-(4-Fluorophenyl)sulfonylglycine | Glycine instead of butanoic acid | Potential neuroactive properties |
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific proteins, while the sulfanyl linkage provides stability and reactivity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Comparison with Similar Compounds
Sulfanyl vs. Sulfonamide/Sulfonyl Groups
- The thioether in (4-(2-hydroxy-4-fluorophenylthio)-butylphosphonic acid) is associated with phosphonic acid, suggesting metal-binding capabilities .
- Sulfonamide/Sulfonyl: Compounds in –4 and 10–11 feature sulfonamide/sulfonyl groups, which are more polar and often involved in hydrogen bonding. For example, 4-[[(4-fluorophenyl)sulfonyl]amino]butanoic acid () has a sulfonamide bridge that mimics peptide bonds, making it a plausible protease inhibitor candidate .
Aromatic Substituents
- Fluorophenyl : The target compound and share a 4-fluorophenyl group, which enhances metabolic stability and electron-withdrawing effects.
- Bromophenyl/Acetylphenyl : Bromine in increases molecular weight and lipophilicity, while acetyl in introduces ketone reactivity .
Physicochemical Properties
- Molecular Weight : The target compound (214.26 g/mol) is smaller than sulfonamide derivatives (261–285 g/mol) and brominated analogs (444 g/mol), suggesting better bioavailability.
- Polarity : Sulfonamide/sulfonyl compounds (e.g., ) are more polar than sulfanyl analogs due to additional oxygen atoms, impacting solubility and logP values.
Biological Activity
4-[(4-Fluorophenyl)Sulfanyl]Butanoic Acid, also known as a derivative of butanoic acid with a fluorinated phenyl group and a sulfanyl substituent, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may confer specific pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential.
- Chemical Formula : C10H11FOS
- CAS Number : 18850-56-1
- Molecular Weight : 200.26 g/mol
The biological activity of 4-[(4-Fluorophenyl)Sulfanyl]Butanoic Acid is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and interaction with cellular targets. The sulfanyl group may facilitate interactions with thiol-containing proteins, influencing enzymatic activities and signaling pathways.
Anticancer Properties
Research indicates that compounds similar to 4-[(4-Fluorophenyl)Sulfanyl]Butanoic Acid exhibit significant anticancer properties. For instance, studies on related compounds have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases. The mechanism may involve the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways .
Neuroprotective Activity
Emerging studies suggest that 4-[(4-Fluorophenyl)Sulfanyl]Butanoic Acid could possess neuroprotective effects. Its ability to cross the blood-brain barrier enhances its potential in treating neurodegenerative diseases. Preliminary findings indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease .
Case Studies and Research Findings
- Antitumor Activity : A study conducted on a series of fluorinated compounds, including derivatives similar to 4-[(4-Fluorophenyl)Sulfanyl]Butanoic Acid, revealed that these compounds could significantly inhibit tumor growth in xenograft models. The study highlighted the importance of the fluorine substituent in enhancing biological activity .
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory cytokine levels compared to controls. This suggests its potential utility in treating inflammatory disorders .
- Neuroprotection : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with 4-[(4-Fluorophenyl)Sulfanyl]Butanoic Acid resulted in reduced cell death and improved cell viability, indicating its neuroprotective capabilities .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-(Fluorophenyl)butanoic acid | Anticancer, anti-inflammatory | Apoptosis induction, cytokine modulation |
| Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate | Antimicrobial, anticancer | Enzyme inhibition |
| Piperazine derivatives | Dopamine transporter inhibition | Modulation of neurotransmitter activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
